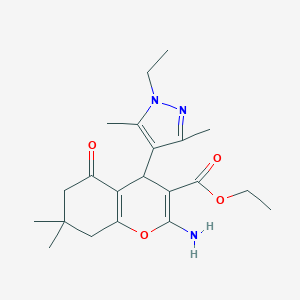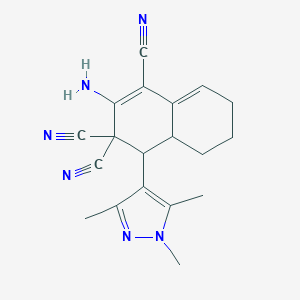![molecular formula C14H16N6O B280276 6-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B280276.png)
6-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs and therapies. This compound is a member of the pyrazole family and has been synthesized using various methods.
作用机制
The mechanism of action of 6-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by interfering with cell signaling pathways.
Biochemical and Physiological Effects:
The compound this compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial activity. It has also been found to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using 6-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments is its potential to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in experiments.
未来方向
There are several future directions for the use of 6-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in scientific research. One direction is to investigate its potential use in the treatment of Alzheimer's disease and other neurodegenerative diseases. Another direction is to optimize its use in cancer treatment by further exploring its mechanism of action and potential interactions with other drugs. Additionally, further research is needed to fully understand its anti-inflammatory and antibacterial properties and potential applications in these areas.
合成方法
The synthesis of 6-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been achieved using different methods. One method involves the reaction of 3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile with 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde in the presence of ammonium acetate and acetic acid. Another method involves the reaction of 3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile with ethyl 4-oxo-4H-pyran-3-carboxylate and 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde in the presence of ammonium acetate and acetic acid.
科学研究应用
The compound 6-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has potential applications in scientific research. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease.
属性
分子式 |
C14H16N6O |
|---|---|
分子量 |
284.32 g/mol |
IUPAC 名称 |
6-amino-4-(1-ethyl-5-methylpyrazol-4-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C14H16N6O/c1-4-20-8(3)10(6-17-20)12-9(5-15)13(16)21-14-11(12)7(2)18-19-14/h6,12H,4,16H2,1-3H3,(H,18,19) |
InChI 键 |
SUBLVRBBRPQICG-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)C2C(=C(OC3=NNC(=C23)C)N)C#N)C |
规范 SMILES |
CCN1C(=C(C=N1)C2C(=C(OC3=NNC(=C23)C)N)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![isopropyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280194.png)
![6-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B280195.png)
![1-(4-butoxyphenyl)-3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-2,5-pyrrolidinedione](/img/structure/B280196.png)
![3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B280197.png)
![3-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B280199.png)


![ethyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B280207.png)
![2-amino-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280208.png)
![2-amino-4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280209.png)
![2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280211.png)
![2-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280212.png)
![Methyl 2-methyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B280213.png)

